molecular formula C23H19N3O B2725531 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-28-6

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2725531
CAS No.: 637756-28-6
M. Wt: 353.425
InChI Key: XXPDUCNUQQJLEW-UHFFFAOYSA-N
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Description

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, with a 4-methylphenoxyethyl substituent at the 6-position.

Mechanism of Action

Target of Action

The primary targets of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex , and have shown anticancer activities .

Mode of Action

The specific mode of action of This compound It can be inferred from related compounds that it may interact with dna, leading to dna duplex stabilization . This interaction could potentially disrupt the normal functioning of cells, leading to the observed cytotoxic effects .

Biochemical Pathways

The exact biochemical pathways affected by This compound Given its potential dna-interacting properties, it may affect pathways related to dna replication, transcription, and repair . The downstream effects of these disruptions could include cell cycle arrest, apoptosis, or other forms of cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is noted that the compound exhibits high solubility (>27 M in acetonitrile) and remarkable stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown cytotoxic effects against various human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, potentially through its interaction with DNA .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is worth noting that the compound exhibits remarkable stability , which suggests that it may retain its activity under a variety of environmental conditions.

Preparation Methods

The synthesis of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core . The 4-methylphenoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared to other indoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substituent, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPDUCNUQQJLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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